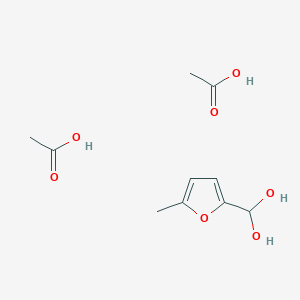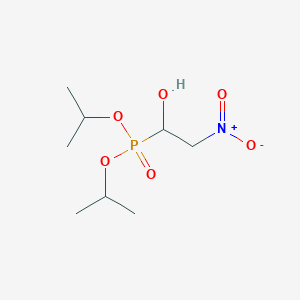
Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C8H18NO6P It is known for its unique structure, which includes a phosphonic acid group, a nitro group, and two isopropyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester typically involves the reaction of phosphonic acid derivatives with nitroethanol and isopropyl alcohol. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps such as distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amine derivatives.
Substitution: Products vary depending on the nucleophile used but may include different ester or amide derivatives.
Scientific Research Applications
Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylpropyl) ester
- Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-ethylpropyl) ester
Uniqueness
Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester is unique due to its specific ester groups and the presence of both a phosphonic acid and a nitro group
Properties
CAS No. |
62064-15-7 |
|---|---|
Molecular Formula |
C8H18NO6P |
Molecular Weight |
255.21 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2-nitroethanol |
InChI |
InChI=1S/C8H18NO6P/c1-6(2)14-16(13,15-7(3)4)8(10)5-9(11)12/h6-8,10H,5H2,1-4H3 |
InChI Key |
YKZFYTZPEKGNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C[N+](=O)[O-])O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14558003.png)
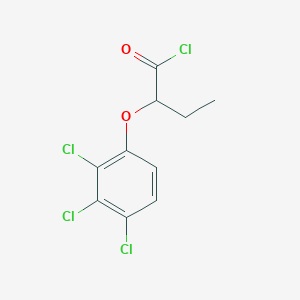
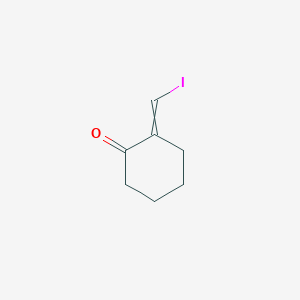
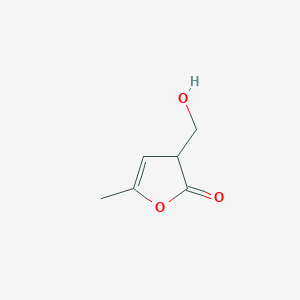
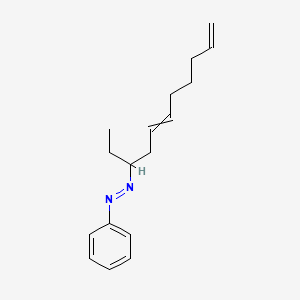
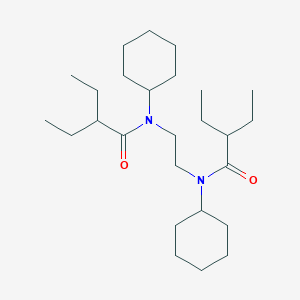
![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-isoleucyl-L-phenylalanine](/img/structure/B14558034.png)

![N-Phenyl-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea](/img/structure/B14558059.png)
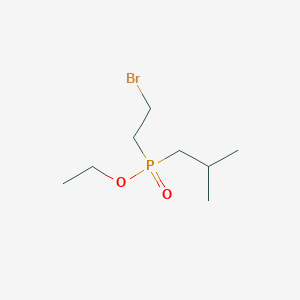
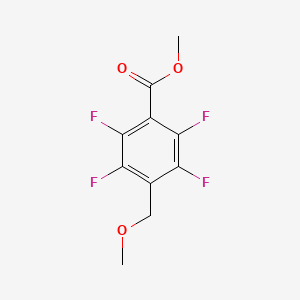
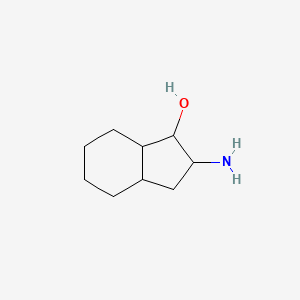
![2-[(4-Chlorophenyl)methyl]naphthalen-1-ol](/img/structure/B14558083.png)
